molecular formula C19H24O2 B072561 Androsta-3,5-diene-7,17-dione CAS No. 1420-49-1

Androsta-3,5-diene-7,17-dione

Cat. No. B072561
CAS RN: 1420-49-1
M. Wt: 284.4 g/mol
InChI Key: VHDOTNMSJDQVEE-ZENYQMPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-3,5-diene-7,17-dione is a key intermediate in the organic synthesis of various female sex hormones such as estrone, estradiol, estriol, and other related derivatives. Its structural complexity, characterized by multiple chiral carbon centers, presents significant challenges in chemical synthesis. However, microbe-mediated biotransformation offers a highly reliable, cost-effective, and relatively non-hazardous method for the commercial manufacturing of this and other steroidal key intermediates (Prakash & Bajaj, 2017).

Synthesis Analysis

The synthesis of Androsta-3,5-diene-7,17-dione involves bromination of 5α-androst-2-ene-1,17-dione and subsequent dehydrobromination, leading to the formation of Androsta-2,4-diene-1,17-dione. Treatment with alkali transforms it into 3α,5α-epoxyandrostane-1,17-dione. This pathway confirms the structural intricacies involved in its synthesis, highlighting the importance of specific reactions in achieving the desired steroidal framework (Hanson & Organ, 1970).

Molecular Structure Analysis

The molecular structure of Androsta-3,5-diene-7,17-dione is critical for its biological activity and synthesis. The compound's structure has been confirmed through various chemical transformations and analytical techniques, including X-ray analysis in some instances. These analyses provide insights into the compound's conformation and reactivity, essential for understanding its role in further chemical transformations and biological activities (Görlitzer et al., 2002).

Chemical Reactions and Properties

Androsta-3,5-diene-7,17-dione undergoes various chemical reactions, including bromination, dehydrobromination, and treatment with alkali, leading to different derivatives. These reactions are pivotal for synthesizing key intermediates used in the production of female sex hormones and other steroidal compounds. The chemical properties, such as reactivity towards different reagents and conditions, play a crucial role in its functionalization and transformation into biologically active molecules (Hanson & Organ, 1970).

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : The bromination of 5α-androst-2-ene-1,17-dione and subsequent dehydrobromination yielded androsta-2,4-diene-1,17-dione. Further treatment with alkali produced 3α,5α-epoxyandrostane-1,17-dione. These findings help understand the structural transformations and potential applications of similar compounds (Hanson & Organ, 1970).

  • Pharmacological Studies and Receptor Binding : An unexpected formation of an estrone derivative from androsta-1,4-diene-3,17-dione was observed. This derivative showed weak receptor binding activity, indicating potential for pharmacological applications (Görlitzer et al., 2002).

  • Mass Spectrometry Analysis : The study investigated the generation of androsta-3,5-diene-7-one structures from androst-5-ene-3,7-dione under specific conditions. This research is crucial for understanding the chemical behavior of these compounds in various analytical settings (Martínez-Brito et al., 2020).

  • Biotransformation and Bioconversion : The green alga T76 Scenedesmus quadricauda was found to biotransform exogenous 17β-hydroxy-17α-methyl-androsta-1,4-dien-3-one and androsta-1,4-diene-3,17-dione. This highlights the potential of using microorganisms for steroid modification (DellaGreca et al., 1996).

  • Synthesis Improvement for Pharmaceutical Applications : A significant improvement in the synthesis process of exemestane, a pharmaceutical product, was achieved using androsta-1,4-diene-3,17-dione as an intermediate. This research contributes to the economical production of relevant pharmaceuticals (Kaczmarek et al., 2012).

  • Microbial Biotransformation for Steroid Production : The biotransformation process of androsta-1,4-diene-3,17-dione to produce key intermediates for female sex hormones was detailed, emphasizing the role of microbial processes in steroid synthesis (Prakash & Bajaj, 2017).

Safety And Hazards

Androsta-3,5-diene-7,17-dione is possibly unsafe when taken by mouth . It’s been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDOTNMSJDQVEE-ZENYQMPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-3,5-diene-7,17-dione

CAS RN

1420-49-1
Record name Androsta-3,5-diene-7,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANDROSTA-3,5-DIENE-7,17-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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